molecular formula C18H21N5O3S B2650046 N-(1,3-benzothiazol-2-yl)-2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]acetamide CAS No. 2178773-97-0

N-(1,3-benzothiazol-2-yl)-2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]acetamide

Cat. No.: B2650046
CAS No.: 2178773-97-0
M. Wt: 387.46
InChI Key: NSTWEDDUXLNDOU-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzothiazole Core: Starting with 2-aminothiophenol and reacting it with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole core.

    Piperidine Derivative Formation: Synthesis of the piperidine derivative by reacting piperidine with an appropriate acylating agent.

    Coupling Reaction: Coupling the benzothiazole core with the piperidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents like dichloromethane with a base like sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]acetamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Piperidine Derivatives: Compounds like piperidine-4-carboxamide and 4-piperidone.

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole or piperidine derivatives.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-21-16(25)11-23(18(21)26)12-6-8-22(9-7-12)10-15(24)20-17-19-13-4-2-3-5-14(13)27-17/h2-5,12H,6-11H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTWEDDUXLNDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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